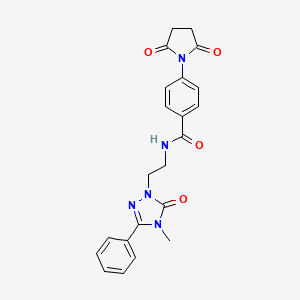

![molecular formula C12H10N2O6 B3011053 4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid CAS No. 2089649-57-8](/img/structure/B3011053.png)

4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

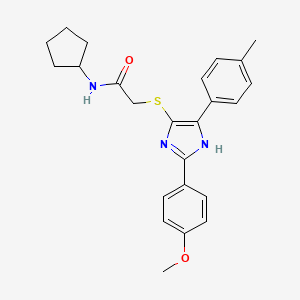

“4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid” is a chemical compound with the CAS Number: 2089649-57-8 . It has a molecular weight of 278.22 and its IUPAC name is 4-((((2,5-dioxopyrrolidine-1-carbonyl)oxy)amino)benzoic acid . The compound is usually in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for the compound is 1S/C12H10N2O6/c15-9-5-6-10(16)14(9)12(19)20-13-8-3-1-7(2-4-8)11(17)18/h1-4,13H,5-6H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Its molecular formula is C12H10N2O6 and its molecular weight is 278.22 .Scientific Research Applications

Chemical Synthesis and Modifications

4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid and its derivatives have been explored in various chemical syntheses. For instance, reactions with maleic anhydride and secondary amines lead to specific derivatives with potential applications in organic chemistry (Kolyamshin, Danilov, & Kol’tsov, 2007).

Application in Biopolymer Labeling

A derivative, 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, has been synthesized and used for labeling biopolymers. This derivative shows potential as a nucleic acid probe in homogeneous assay formats due to its properties, such as monoexponential decay and sensitivity to solution pH (Crovetto et al., 2008).

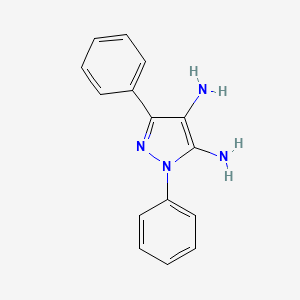

Antimicrobial Activity

Some derivatives starting from isonicotinic acid hydrazide have shown antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Biological Significance

Derivatives of aminobenzoic acids, including those with 2,5-dioxopyrrolidine substituents, are of high biological importance. They are involved in various biochemical processes and have been used in medical applications, such as local anesthetics (Mitrasov, Avruiskaya, Polyakova, & Ivanova, 2015).

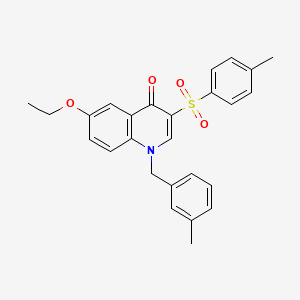

Antitumor Activity

Novel bioactive natural product analogs containing 1,2,4-oxadiazole and N-phenylsuccinimide moieties have been synthesized, showing antitumor activity toward a panel of cell lines in vitro (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Vibrational Spectroscopy

Vibrational spectroscopy of cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid has been studied. This research provides insights into the molecular structure and properties of these compounds, which can be useful in various scientific applications (Khuu, Yang, & Johnson, 2020).

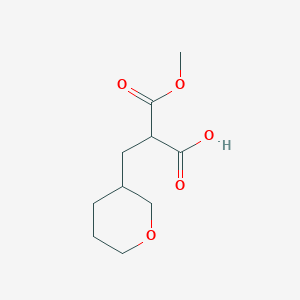

Synthesis of Coupling Agents

The compound has been utilized in the synthesis of coupling agents, which are critical for chemoselective conjugation of proteins and enzymes. This has implications for biochemical and pharmaceutical research (Reddy, Chen, Johnson, Beligere, Rege, Pan, & Thottathil, 2005).

Applications in Electrochemistry

Studies have demonstrated the use of 4-Aminobenzoic acid in modifying glassy carbon surfaces for electrochemical applications. This includes the fabrication of polyoxometalates-consisting monolayer and multilayer films (Liu, Cheng, Liu, & Dong, 2000).

properties

IUPAC Name |

4-[(2,5-dioxopyrrolidine-1-carbonyl)oxyamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O6/c15-9-5-6-10(16)14(9)12(19)20-13-8-3-1-7(2-4-8)11(17)18/h1-4,13H,5-6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHVTOUODQIHNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C(=O)ONC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)

![2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B3010973.png)

![methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3010979.png)

![N~4~-(4-ethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3010988.png)

![7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3010989.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)